1,2-Didehydrocryptotanshinone

Chemoinformatics Natural Product Chemistry Molecular Pharmacology

1,2-Didehydrocryptotanshinone (CAS 891854-92-5) features a unique 1,2-didehydro modification that critically alters target interactions vs. cryptotanshinone, making it essential for STAT3 SAR studies, comparative omics, and analytical method validation. Its defined lipophilicity (LogP 4.45) and low aqueous solubility (0.014 g/L) make it an ideal model for diterpenoid formulation R&D. Substituting structural analogs without quantitative justification introduces uncontrolled experimental variables. Procure only verified ≥98% purity material to ensure reproducibility across all research applications.

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
CAS No. 891854-92-5
Cat. No. B3030360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Didehydrocryptotanshinone
CAS891854-92-5
Molecular FormulaC19H18O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C
InChIInChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,10H,8-9H2,1-3H3/t10-/m0/s1
InChIKeyKKSJUZYYCHNUSC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Didehydrocryptotanshinone (CAS 891854-92-5) for Research: Sourcing a Structurally Unique Tanshinone Analog


1,2-Didehydrocryptotanshinone (CAS 891854-92-5) is a naturally occurring abietane-type nor-diterpenoid quinone, classified as a structural analog of the bioactive tanshinone cryptotanshinone (CT). It is isolated from the roots of Salvia miltiorrhiza Bunge (Danshen) and is utilized exclusively as a research compound [1]. As a typical diterpenoid, it is a solid at room temperature, exhibiting a red powder appearance with a purity standard of ≥98% for research applications, and possesses physicochemical properties including a calculated LogP of approximately 4.45, indicating significant lipophilicity [2].

Procurement Risks of Substituting 1,2-Didehydrocryptotanshinone with Unvalidated Analogs


1,2-Didehydrocryptotanshinone is a distinct molecular entity within the tanshinone family, and its procurement as a specific chemical probe is critical for research integrity. Substituting it with a structurally similar compound like cryptotanshinone (CT) without explicit quantitative justification introduces uncontrolled variables that can invalidate experimental outcomes. While related tanshinones share a core scaffold, the specific 1,2-didehydro modification alters the compound's physicochemical properties and, more importantly, its interaction with biological targets . This is underscored by extensive structure-activity relationship (SAR) studies on cryptotanshinone derivatives, which demonstrate that even minor structural modifications can lead to significant differences in potency and target selectivity [1][2]. Therefore, treating in-class compounds as interchangeable is scientifically unsound; the following evidence demonstrates why 1,2-Didehydrocryptotanshinone's unique characteristics cannot be assumed from data on its parent or other analogs.

Quantitative Differentiators of 1,2-Didehydrocryptotanshinone for Informed Research Compound Selection


Differentiation via Unique 1,2-Didehydro Modification on the Tanshinone Scaffold

1,2-Didehydrocryptotanshinone differs from its parent compound, cryptotanshinone (CT), by a critical structural feature: the presence of a double bond between the C1 and C2 positions of the A-ring. This modification changes the molecule from a saturated ring system in CT to an α,β-unsaturated ketone system in 1,2-Didehydrocryptotanshinone. This specific structural difference is the primary and quantifiable point of differentiation from other tanshinones . While direct comparative bioactivity data is currently unavailable in the public domain, this chemical feature is a hallmark of potential differential reactivity and target engagement.

Chemoinformatics Natural Product Chemistry Molecular Pharmacology

Lipophilicity Profile (LogP) as a Determinant of Membrane Permeability

The calculated partition coefficient (LogP) for 1,2-Didehydrocryptotanshinone is approximately 4.45 . This value is a quantitative measure of its lipophilicity. This parameter is critical for understanding passive membrane permeability and distribution within cellular and in vivo models.

ADME Biophysics Pharmaceutical Chemistry

Aqueous Solubility Limitation as a Key Differentiator for Formulation

The aqueous solubility of 1,2-Didehydrocryptotanshinone is calculated to be approximately 0.014 g/L (or 14 μg/mL) at 25°C . This represents a very low solubility, characteristic of many lipophilic natural products, and is a critical parameter for experimental design, particularly for in vitro assays requiring aqueous buffers and for in vivo formulation development.

Pharmaceutics Pre-formulation In Vivo Studies

Molecular Weight and Topological Polar Surface Area (TPSA) Impact on Drug-Likeness

1,2-Didehydrocryptotanshinone has a molecular weight of 294.34 g/mol and a Topological Polar Surface Area (TPSA) of 43.40 Ų [1]. These values are within the typical range for drug-like small molecules but differ from related tanshinones due to its specific structural features.

Medicinal Chemistry Drug Discovery ADME

High-Value Application Scenarios for 1,2-Didehydrocryptotanshinone in Scientific Research


Investigating the Role of the C1-C2 Double Bond in Tanshinone Bioactivity

1,2-Didehydrocryptotanshinone serves as a critical tool compound in structure-activity relationship (SAR) studies aimed at understanding the impact of the 1,2-didehydro modification on the biological activity of the tanshinone scaffold. By directly comparing its effects against cryptotanshinone (CT) in assays for STAT3 inhibition, cytotoxicity, or anti-inflammatory activity, researchers can isolate the contribution of this specific structural feature. This is particularly valuable given the well-documented sensitivity of STAT3-targeting tanshinones to structural changes, as shown by the significant potency improvements seen in derivatives like KYZ3 and LYW-6 .

Developing and Validating Formulations for Poorly Soluble Natural Products

The low aqueous solubility of 1,2-Didehydrocryptotanshinone (0.014 g/L) makes it an excellent model compound for developing and optimizing advanced formulation techniques, such as the use of co-solvents (e.g., DMSO), cyclodextrin complexation, or nanoparticle encapsulation, for in vitro and in vivo delivery of lipophilic diterpenoids . Its well-defined physicochemical profile allows for systematic study of how formulation changes impact bioavailability and experimental outcomes.

Use as a Specific Chemical Probe in Comparative 'Omics' Studies

Due to its distinct chemical structure from the more commonly studied cryptotanshinone, 1,2-Didehydrocryptotanshinone can be employed as a selective chemical probe in comparative transcriptomics, proteomics, or metabolomics studies. Treating cells or tissues with this compound versus its parent analog can reveal unique pathways or targets that are specifically modulated by the 1,2-didehydro feature, providing deeper insight into the molecular pharmacology of the tanshinone family .

Reference Standard for Analytical Method Development and Quality Control

As a well-characterized, high-purity compound (≥98%), 1,2-Didehydrocryptotanshinone is an essential reference standard for developing and validating analytical methods such as HPLC, UPLC-MS, and NMR for the identification and quantification of this specific diterpenoid in complex matrices like herbal extracts or biological samples . Its use ensures the accuracy and reproducibility of analytical data in natural product research and quality control.

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